molecular formula C23H21N5O5S B587187 阿伏沙坦-d3 CAS No. 1206674-82-9

阿伏沙坦-d3

货号 B587187
CAS 编号: 1206674-82-9
分子量: 482.529
InChI 键: YBWLTKFZAOSWSM-HPRDVNIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avosentan-d3, also known as CID-17087171, is a novel small-molecule inhibitor of the Angiotensin II type 1 receptor (AT1R) that has been developed to treat hypertension, kidney disease, and other cardiovascular diseases. Avosentan-d3 has been demonstrated to have a greater selectivity for AT1R than other AT1R inhibitors, as well as a higher affinity for the AT1R than other AT1R inhibitors. Avosentan-d3 has been shown to be a potent and selective inhibitor of AT1R activation, and has been studied for its potential to reduce blood pressure, improve kidney function, and reduce cardiovascular risk.

科学研究应用

糖尿病肾病和心血管风险

糖尿病肾病中的内皮素拮抗

阿伏沙坦作为内皮素拮抗剂,已被探索其在减少蛋白尿和潜在阻止糖尿病肾病进展方面的疗效。研究发现,阿伏沙坦可以显着降低 2 型糖尿病和显性肾病患者的尿白蛋白。然而,它的使用与心血管事件风险增加有关,例如体液超负荷和充血性心力衰竭,导致临床试验过早终止 (Mann 等人,2010; Sarafidis & Lasaridis,2010)。

肾脏保护和抗动脉粥样硬化作用

在动物模型中,阿伏沙坦已显示出显着的肾脏保护和抗动脉粥样硬化作用。它减轻了糖尿病肾病并降低了糖尿病载脂蛋白 E 敲除小鼠的主动脉粥样硬化,表明在管理糖尿病微血管和宏血管并发症方面具有潜在益处 (Watson 等人,2009)。

药代动力学相互作用

与口服避孕药的相互作用

研究表明,阿伏沙坦可能影响口服避孕药的药代动力学,从而影响其疗效。这突出了在阿伏沙坦的临床使用中考虑药物相互作用的重要性 (Dieterle & Mann,2006)。

心血管影响

充血性心力衰竭的预测指标

一项研究旨在确定患有糖尿病和肾病的患者在接受阿伏沙坦治疗后充血性心力衰竭 (CHF) 的风险标志物。它表明监测体重变化可以作为 CHF 发展的早期信号,提出了一项策略,以减轻内皮素受体拮抗剂未来临床应用中的风险 (Hoekman 等人,2014)。

青光眼治疗

青光眼治疗的潜力

阿伏沙坦已被评估其对青光眼条件下眼压 (IOP) 的影响。动物模型的研究显示剂量依赖性 IOP 降低,表明阿伏沙坦在青光眼治疗中的潜在用途。这一新应用表明,像阿伏沙坦这样的内皮素拮抗剂可以为青光眼的治疗提供新的途径 (Wang 等人,2009; Konieczka 等人,2011)。

作用机制

Avosentan has an effect on the concentration levels of ethinylestradiol and progesterone . It’s possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment .

安全和危害

Avosentan substantially reduces urinary protein loss in people with type 2 diabetes and kidney disease, but it causes serious side effects . These include complications of fluid overload such as pulmonary edema, as well as congestive heart failure . There were more deaths in the groups taking avosentan than in the group taking placebo .

属性

IUPAC Name

N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLTKFZAOSWSM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avosentan-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。